4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide
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Overview
Description
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a cyano group attached to the benzene ring and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzamide oxides.
Reduction: Conversion to 4-amino-N-(2-oxo-1H-pyridin-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and its antiproliferative activity against cancer cell lines.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The cyano and pyridinone groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-oxo-1H-pyridin-4-yl)benzamide
- 4-cyano-N-(2-oxo-1H-pyridin-2-yl)benzamide
- 4-cyano-N-(3-oxo-1H-pyridin-2-yl)benzamide
Uniqueness
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group enhances its reactivity and potential for further functionalization, while the pyridinone moiety contributes to its binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C13H9N3O2 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H9N3O2/c14-8-9-3-5-10(6-4-9)12(17)16-11-2-1-7-15-13(11)18/h1-7H,(H,15,18)(H,16,17) |
InChI Key |
BMVVRWKAFWASAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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